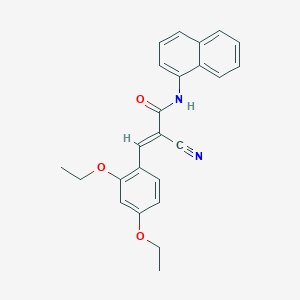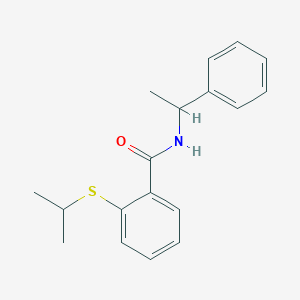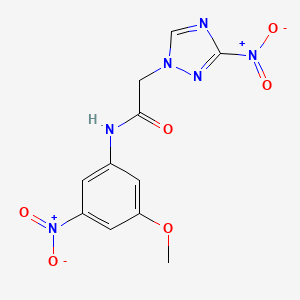![molecular formula C20H21N3O2 B4712418 ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B4712418.png)
ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate
Descripción general
Descripción
Ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate, also known as EMDQ, is a synthetic compound that belongs to the class of quinolinecarboxylates. It has been extensively studied for its potential application in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate is complex and involves multiple targets. One of the primary targets of this compound is the voltage-gated potassium channel, which is responsible for regulating the excitability of neurons. This compound binds to the channel and inhibits its activity, leading to an increase in neuronal firing and neurotransmitter release. Additionally, this compound has been shown to inhibit the mitochondrial respiratory chain, which leads to the generation of reactive oxygen species and subsequent cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the concentration and duration of exposure. At low concentrations, this compound has been shown to enhance neuronal firing and neurotransmitter release, while at higher concentrations, it can induce cell death. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In animal studies, this compound has been shown to have anxiolytic and antidepressant effects, although the exact mechanism of these effects is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate for lab experiments is its specificity for voltage-gated potassium channels. This allows researchers to study the effects of channel inhibition on neuronal excitability and neurotransmitter release without affecting other ion channels. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a useful tool for in vitro and in vivo experiments.
One of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions. Additionally, this compound has been shown to have off-target effects on other ion channels at higher concentrations, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate. One area of interest is the development of this compound analogs with improved solubility and specificity for voltage-gated potassium channels. Another area of interest is the investigation of the anxiolytic and antidepressant effects of this compound and its potential use as a therapeutic agent for mood disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer biology and drug discovery.
Aplicaciones Científicas De Investigación
Ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate has been studied for its potential application in various scientific research fields, including neuroscience, cancer biology, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of voltage-gated potassium channels, which are important regulators of neuronal excitability. This inhibition leads to an increase in neuronal firing and neurotransmitter release, which can have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
In cancer biology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This effect is thought to be mediated by the inhibition of the mitochondrial respiratory chain, which leads to the generation of reactive oxygen species and subsequent cell death. This compound has also been studied for its potential use as a chemotherapeutic agent, either alone or in combination with other drugs.
Propiedades
IUPAC Name |
ethyl 7,8-dimethyl-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-25-20(24)17-12-23-18-14(3)13(2)7-8-16(18)19(17)22-11-15-6-5-9-21-10-15/h5-10,12H,4,11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZOCUUSPCYKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCC3=CN=CC=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-{4-[(1-piperidinylacetyl)amino]phenyl}benzamide](/img/structure/B4712350.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4712353.png)
![2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4712362.png)



![4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)morpholine](/img/structure/B4712391.png)
![butyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B4712393.png)
![4-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-6-phenylpyrimidine](/img/structure/B4712398.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B4712403.png)



![3-ethyl-6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4712436.png)